tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate: is a complex organic compound that features a boronate ester group and an isoquinoline moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate typically involves multiple steps. One common method includes the borylation of isoquinoline derivatives using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group.
Oxidation and Reduction: The isoquinoline moiety can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The boronate ester group makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce quinoline derivatives .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate is explored for its potential as a drug candidate due to its ability to interact with biological targets .
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The isoquinoline moiety can interact with various receptors and enzymes, influencing biological pathways .
Comparison with Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness: The uniqueness of tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)carbamate lies in its specific combination of a boronate ester and an isoquinoline moiety. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C20H27BN2O4 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl N-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]carbamate |
InChI |
InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-16-11-13-9-8-10-15(14(13)12-22-16)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3,(H,22,23,24) |
InChI Key |
VNFDEPVVLFURJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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